molecular formula C12H12BrN3OS2 B282767 N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No. B282767
M. Wt: 358.3 g/mol
InChI Key: FMQIGVZTVGHIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects:
N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antimicrobial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA replication. Additionally, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. It has also been shown to have activity against a wide range of cancer cells and bacteria, making it a potentially useful compound for further research. However, there are also limitations to using this compound in lab experiments. It has not yet been tested in vivo, so its efficacy and safety in living organisms are not yet known. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its antimicrobial properties and potential use as an antibiotic. Additionally, further research could be done to better understand its mechanism of action and optimize its use in lab experiments. Finally, research could be done to test its safety and efficacy in vivo, which would be an important step towards its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves a multi-step process that begins with the reaction of 2-bromobenzyl chloride with thiosemicarbazide to form 2-bromobenzylthiosemicarbazide. This compound is then reacted with chloroacetyl chloride to form N-(2-bromobenzyl)-N-(chloroacetyl)thiosemicarbazide. The final step involves the reaction of N-(2-bromobenzyl)-N-(chloroacetyl)thiosemicarbazide with propanamide to form N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide.

Scientific Research Applications

N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has potential applications in various scientific fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been shown to have activity against both gram-positive and gram-negative bacteria. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C12H12BrN3OS2

Molecular Weight

358.3 g/mol

IUPAC Name

N-[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C12H12BrN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17)

InChI Key

FMQIGVZTVGHIMJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Br

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Br

Origin of Product

United States

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